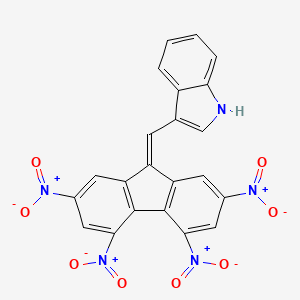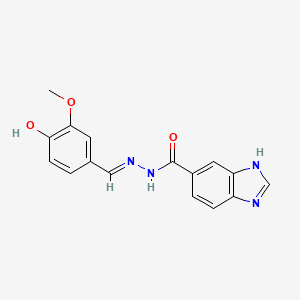![molecular formula C15H17Cl2NO B11978818 1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone CAS No. 117536-12-6](/img/structure/B11978818.png)
1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE is a synthetic organic compound. Its structure suggests it belongs to a class of compounds known for their complex ring systems and potential biological activity. This compound may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE likely involves multiple steps, including the formation of the cyclopropane ring and the introduction of the dichloro and trimethyl groups. Typical synthetic routes might include:
Cyclization reactions: to form the aza-cyclopropane ring.
Halogenation reactions: to introduce the dichloro groups.
Alkylation reactions: to add the trimethyl groups.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale production.
Purification techniques: such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE may undergo various chemical reactions, including:
Oxidation: Potentially forming more oxidized derivatives.
Reduction: Possibly reducing the dichloro groups to form different products.
Substitution: Halogen atoms might be substituted by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Could yield ketones or carboxylic acids.
Reduction: Might produce alkanes or alcohols.
Substitution: Could result in a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Materials Science: Possible applications in the development of new materials with unique properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action for 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE would depend on its specific interactions with biological targets. This might involve:
Binding to specific receptors: or enzymes.
Modulating biochemical pathways: .
Interfering with cellular processes: .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-METHANONE
- 1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-PROPANE
Uniqueness
1-(1,1-DICHLORO-2,2,7B-TRIMETHYL-4H-3-AZA-CYCLOPROPA(A)NAPHTHALEN-3-YL)-ETHANONE may be unique due to its specific ring structure and the presence of both dichloro and trimethyl groups, which could confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
117536-12-6 |
|---|---|
Formule moléculaire |
C15H17Cl2NO |
Poids moléculaire |
298.2 g/mol |
Nom IUPAC |
1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone |
InChI |
InChI=1S/C15H17Cl2NO/c1-9(19)18-11-8-6-5-7-10(11)14(4)12(13(18,2)3)15(14,16)17/h5-8,12H,1-4H3 |
Clé InChI |
SLIIAUTXRQDXIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C3(C(C1(C)C)C3(Cl)Cl)C |
Solubilité |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11978743.png)
![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978760.png)


![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978773.png)
![3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978781.png)
![N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978797.png)

![N-(4-methylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978811.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978831.png)
![Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978839.png)
